molecular formula C18H17Cl2NO2 B1359463 3,4-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-61-1

3,4-Dichloro-4'-morpholinomethyl benzophenone

Cat. No.: B1359463
CAS No.: 898770-61-1
M. Wt: 350.2 g/mol
InChI Key: PXIVFWQKYOMVSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichlorobenzophenone+Morpholine3,4-Dichloro-4’-morpholinomethyl benzophenone\text{3,4-Dichlorobenzophenone} + \text{Morpholine} \rightarrow \text{3,4-Dichloro-4'-morpholinomethyl benzophenone} 3,4-Dichlorobenzophenone+Morpholine→3,4-Dichloro-4’-morpholinomethyl benzophenone

Industrial Production Methods

Industrial production methods for 3,4-Dichloro-4’-morpholinomethyl benzophenone involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-4’-morpholinomethyl benzophenone is unique due to the presence of both chlorine atoms and a morpholinomethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIVFWQKYOMVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642656
Record name (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-61-1
Record name Methanone, (3,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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